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molecular formula C9H8N2O B1601096 2-methyl-1H-[1,5]naphthyridin-4-one CAS No. 10261-83-3

2-methyl-1H-[1,5]naphthyridin-4-one

Cat. No. B1601096
M. Wt: 160.17 g/mol
InChI Key: XHQHBSCUWFTAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05126344

Procedure details

Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate (8.0 g) (obtained as described in J. Royal Netherlands Chem. Soc., 1976, 95, 220) was added to a refluxing eutectic mixture of 26.5% v/v diphenyl and 73.5% v/v diphenyl oxide (20 ml). The solution was heated under reflux for 1 hour and then cooled. The precipitated solid was collected, washed with hexane (20 ml) and ether (20 ml), and then purified by flash chromatography, eluting initially with methanol/dichloromethane (1:4 v/v). There was thus obtained 2-methyl-1,7-naphthyridin-4-(1H)-one (0.96 g), as an off-white powder, m.p. >250° C. (sublimes); NMR (d6 -DMSO): 2.4(s,3H), 6.2(s,1H), 8.1(d,1H), 8.45(d,1H), 9.0(s,1H). Further elution of the chromatography column with aqueous ammonia/methanol/dichloromethane (2:99:99 v/v) gave the required 2-methyl-1,5-naphthyridin-4(1H)-one (D1) (2.25 g), as an off-white powder, m.p. >280° C. (decomp.); NMR: 2.65(s,3H), 6.65(s,1H), 7.6(dd,1H), 8.4(dd,1H), 8.8(dd,1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:15])/[CH:5]=[C:6](\[NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)/[CH3:7])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:7][C:6]1[NH:8][C:9]2[C:10]([C:4](=[O:15])[CH:5]=1)=[N:11][CH:12]=[CH:13][CH:14]=2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)OC(\C=C(\C)/NC=1C=NC=CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with hexane (20 ml) and ether (20 ml)
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting initially with methanol/dichloromethane (1:4 v/v)
WASH
Type
WASH
Details
Further elution of the chromatography column with aqueous ammonia/methanol/dichloromethane (2:99:99 v/v)

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=CN=C2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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